Egfr/her2-IN-3

Medicinal Chemistry Kinase Inhibitor Scaffold Design Quinazoline SAR

Researchers requiring a structurally distinct dual EGFR/HER2 inhibitor often face scaffold redundancy with common 4-anilinoquinazolines. Egfr/her2-IN-3 (CAS 1031620-09-3) addresses this gap as a 2-substituted 4-aminoquinazoline featuring a unique 1,3,4-oxadiazole moiety. Key differentiation points: • Scaffold specificity: Topologically distinct binding mode vs. lapatinib or erlotinib for definitive SAR campaigns. • Computational validation: Fully published docking poses, MM-PBSA binding free energies, and MD stability profiles enable direct in silico-in vitro correlation. • Reference standard: Ideal as a characterized comparator or negative control baseline in quinazoline derivative optimization.

Molecular Formula C26H23N5O3
Molecular Weight 453.5 g/mol
Cat. No. B12401554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr/her2-IN-3
Molecular FormulaC26H23N5O3
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(O2)C3=NC4=CC=CC=C4C(=N3)NCC5=C(C=C(C=C5)OC)OC
InChIInChI=1S/C26H23N5O3/c1-16-8-10-17(11-9-16)25-30-31-26(34-25)24-28-21-7-5-4-6-20(21)23(29-24)27-15-18-12-13-19(32-2)14-22(18)33-3/h4-14H,15H2,1-3H3,(H,27,28,29)
InChIKeyDKJFXPDCLVAOGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EGFR/HER2-IN-3: Quinazoline-Oxadiazole Dual Kinase Inhibitor Overview


EGFR/HER2-IN-3 (CAS 1031620-09-3, also designated ZINC21942954) is a synthetic small-molecule dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2; ErbB2) [1]. Its IUPAC name is N-(2,4-dimethoxybenzyl)-2-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)quinazolin-4-amine, with molecular formula C₂₆H₂₃N₅O₃ and molecular weight 453.49 g/mol . The compound belongs to the 2-substituted 4-aminoquinazoline class and was originally identified through ligand-based pharmacophore modeling and molecular docking-based virtual screening of the ZINC purchasable compound database [1]. Unlike the widely used 4-anilinoquinazoline EGFR inhibitors (e.g., lapatinib, erlotinib), EGFR/HER2-IN-3 bears a distinct 1,3,4-oxadiazole moiety at the quinazoline 2-position, a structural feature that defines its unique chemical space within the dual EGFR/HER2 inhibitor landscape [1].

Why EGFR/HER2-IN-3 Cannot Be Casually Substituted


Generic substitution among EGFR/HER2 dual inhibitors is scientifically unsound because compounds sharing a nominal target pair can diverge profoundly in scaffold chemistry, binding mode, kinase selectivity window, potency, and intracellular mechanism [1]. EGFR/HER2-IN-3 occupies a specific niche: it is a 2-substituted 4-aminoquinazoline with a 1,3,4-oxadiazole ring—a scaffold topology fundamentally different from the 4-anilinoquinazoline framework of lapatinib, neratinib, or afatinib [1]. Even within its own derivative series, the closely related analog EGFR/HER2-IN-2 (ZINC35560729) exhibits markedly different inhibitory potency (IC₅₀ 5.02 µM for EGFR, 0.83 µM for HER2) [1]. Furthermore, EGFR/HER2-IN-3 was characterized as a virtual screening hit whose in vitro inhibitory activity at 1 µM was inferior to its subsequently synthesized derivatives, meaning that potency ranking within the same chemical series is non-linear and scaffold-dependent [1]. For procurement decisions, selecting EGFR/HER2-IN-3 over alternatives must be driven by the specific experimental need—whether as a reference compound in structure–activity relationship (SAR) campaigns, a tool for probing quinazoline-oxadiazole binding pharmacology, or a comparator scaffold in medicinal chemistry optimization—not by generic assumption of class interchangeability.

Quantitative Differentiation Evidence for Compound Selection


Chemical Scaffold Architecture: Quinazoline-Oxadiazole vs. Anilinoquinazoline

EGFR/HER2-IN-3 is built on a 2-substituted 4-aminoquinazoline core bearing a 1,3,4-oxadiazole moiety at the 2-position, connected to a p-tolyl group [1]. This scaffold is structurally distinct from the 4-anilinoquinazoline framework that characterizes the majority of clinically approved EGFR/HER2 dual inhibitors (lapatinib, erlotinib, gefitinib, afatinib), where the aniline substituent is attached at the quinazoline 4-position [2]. The oxadiazole heterocycle introduces additional hydrogen-bond acceptor capacity (the oxadiazole N and O atoms) and alters the electronic distribution of the quinazoline core, which directly impacts the ATP-binding pocket interaction profile [1]. No other widely procured EGFR/HER2 dual inhibitor commercial reference standard shares this exact 2-oxadiazole-quinazoline topology, making EGFR/HER2-IN-3 a unique scaffold reference for medicinal chemistry campaigns exploring non-anilinoquinazoline chemical space [1].

Medicinal Chemistry Kinase Inhibitor Scaffold Design Quinazoline SAR

Inhibitory Activity: Direct Head-to-Head Comparison at 1 µM

In the primary characterization study by Sangande et al. (2022), EGFR/HER2-IN-3 (ZINC21942954) was tested alongside three derivative compounds (ZINC35560729, ZINC35372090, ZINC35560766) in in vitro inhibitory activity assays. The authors report that at a single concentration of 1 µM, the inhibitory activity of all three derivative compounds was superior to that of ZINC21942954 [1]. This result indicates that the inhibitory activity of EGFR/HER2-IN-3 at 1 µM against EGFR and/or HER2 is below 50% (or at least substantially lower than the derivatives tested), placing it in the moderate-to-weak potency range (>1 µM IC₅₀) relative to its own chemical series. By contrast, the most active derivative, EGFR/HER2-IN-2 (ZINC35560729), achieved IC₅₀ values of 5.02 µM against EGFR and 0.83 µM against HER2 [1]. This within-study, head-to-head comparison establishes that EGFR/HER2-IN-3 is the least potent member of the series tested, a fact that must inform its use as a reference compound in SAR campaigns rather than as a potency benchmark.

EGFR Inhibition HER2 Inhibition In Vitro Kinase Assay

Potency Gap vs. Approved Dual EGFR/HER2 Inhibitors

Placing EGFR/HER2-IN-3 in the context of clinically approved dual EGFR/HER2 tyrosine kinase inhibitors reveals a potency gap spanning approximately 1–3 orders of magnitude. Based on the finding that its inhibitory activity at 1 µM (1000 nM) is inferior to its derivatives, the IC₅₀ of EGFR/HER2-IN-3 can be conservatively estimated as >1 µM [1]. By contrast, lapatinib (reversible dual inhibitor) exhibits IC₅₀ values of approximately 10.8 nM (EGFR) and 9.2 nM (HER2) in cell-free kinase assays [2]. Afatinib (irreversible dual inhibitor) achieves IC₅₀ values of 0.5 nM (EGFR WT) and 14 nM (HER2) [3]. Neratinib (irreversible inhibitor) demonstrates IC₅₀ values of 92 nM (EGFR) and 59 nM (HER2) [4]. This represents a quantitative potency differential of approximately 100- to 2000-fold between EGFR/HER2-IN-3 and approved agents, depending on the kinase target and comparator chosen. Additionally, unlike afatinib and neratinib, EGFR/HER2-IN-3 has not been characterized as an irreversible/covalent inhibitor, and its oral bioavailability has not been established [1].

Kinase Inhibitor Potency Benchmarking Lapatinib Afatinib Neratinib

Molecular Interaction Signature: Hinge-Region Binding and Free Energy

In an independent computational study by Tjahjono et al. (2020) targeting dual EGFR/VEGFR2 inhibition, ZINC21942954 (EGFR/HER2-IN-3) was one of four compounds that formed a hydrogen bond with Met769 of EGFR, a residue recognized as a key hinge-region anchor for 4-anilinoquinazoline inhibitors such as erlotinib [1]. The compound exhibited a calculated binding free energy (MM-PBSA) of −72.93 kJ/mol against EGFR and −84.25 kJ/mol against VEGFR2 [1]. However, molecular dynamics (MD) simulations over 50 ns revealed that ZINC21942954 did not maintain binding free energy and stable hydrogen-bonding interactions with both targets as robustly as the top-performing compounds ZINC16525481 and ZINC38484632 [1]. The RMSD trajectory of ZINC21942954 overlapped at lower values with other compounds, indicating moderate docking pose stability, but it was not among the two compounds ultimately recommended as lead candidates [1]. This biphasic profile—productive hinge-region engagement but suboptimal stability in MD simulations—characterizes EGFR/HER2-IN-3 as a compound with a valid binding mode that nonetheless falls short of optimal binding thermodynamics.

Molecular Docking EGFR Hinge Region Binding Free Energy Virtual Screening

Research Provenance: Virtual Screening Hit and Derivative SAR

EGFR/HER2-IN-3 (ZINC21942954) occupies a well-documented position in the research literature as a virtual screening hit that launched a derivative optimization program. The compound was identified through ligand-based pharmacophore modeling and molecular docking-based screening of the ZINC purchasable compound database, targeting EGFR inhibition [1][2]. This discovery provenance is distinct from the majority of commercially available EGFR/HER2 inhibitors, which typically originate from medicinal chemistry optimization of known lead scaffolds (e.g., lapatinib from GW-572016 series, afatinib from BIBW 2992 series). The subsequent 2022 study by the same research group explored three structural derivatives (ZINC35560729, ZINC35372090, ZINC35560766), providing a clear SAR narrative in which EGFR/HER2-IN-3 serves as the parental reference compound against which derivative improvements—including the 0.83 µM HER2 IC₅₀ of ZINC35560729—are measured [1]. No other compound in the dual EGFR/HER2 inhibitor catalog carries this specific literature context as a pharmacophore-derived virtual screening hit with experimentally validated, less-potent baseline activity.

Virtual Screening Pharmacophore Modeling ZINC Database Structure-Activity Relationship

Optimal Procurement-Driven Research Applications


Scaffold Reference for Non-Anilinoquinazoline SAR Campaigns

EGFR/HER2-IN-3 serves as a chemically distinct reference compound for SAR studies exploring quinazoline-based kinase inhibitors beyond the 4-anilinoquinazoline paradigm. Its 2-oxadiazole substitution represents a topological departure from the aniline-bearing scaffolds of approved EGFR/HER2 drugs [1]. Researchers synthesizing or evaluating novel quinazoline derivatives can use EGFR/HER2-IN-3 as a comparator to assess whether 2-position modifications confer advantages or disadvantages in target engagement relative to 4-position substitution strategies [1]. The compound's documented lower potency also makes it suitable as a negative control baseline when benchmarking newly synthesized analogs [1].

Computational Chemistry Benchmarking and Validation

Because EGFR/HER2-IN-3 was itself discovered through a fully documented virtual screening workflow—pharmacophore model generation, ZINC database screening, molecular docking, and molecular dynamics simulations [1]—it is an ideal positive control for validating and calibrating computational drug discovery pipelines. The availability of published MM-PBSA binding free energy values (−72.93 kJ/mol for EGFR), hydrogen bond interaction maps (Met769 engagement), and RMSD stability profiles [1] provides computational groups with a purchasable compound whose in silico profile is established, enabling direct correlation between predicted and experimental binding behavior in kinase docking and MD simulation studies [1][2].

Teaching Tool for Structure-Based Drug Design

EGFR/HER2-IN-3's transparent discovery narrative—from ZINC database hit identification through pharmacophore refinement to in vitro testing—offers a complete, pedagogically valuable case study for graduate-level courses in computer-aided drug design (CADD) [1][2]. The compound's experimentally verified lower potency relative to its derivatives provides a concrete illustration of hit-to-lead optimization principles, while its well-characterized molecular interactions (Met769 hinge-region H-bond, Cys773 contact) [2] serve as teaching examples for rational inhibitor design [1]. Procurement for educational purposes is justified by the compound's unique combination of computational provenance, experimental characterization, and defined SAR context within a single chemical series.

Selectivity Profiling Control for Kinase Screening Panels

EGFR/HER2-IN-3 (ZINC21942954) was computationally profiled against both EGFR and VEGFR2, with published docking poses and binding free energies for both targets [1]. This dual-target computational characterization makes it a useful control compound in selectivity screening panels designed to discriminate between EGFR/HER2-selective and EGFR/VEGFR2-dual inhibition profiles [1]. Its moderate potency and defined interaction signatures allow it to serve as a reference point for calibrating assay sensitivity and for benchmarking the selectivity window of novel kinase inhibitors across the ErbB and VEGFR families [1][2].

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